molecular formula C17H14O3 B5646338 7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one

7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B5646338
M. Wt: 266.29 g/mol
InChI Key: NZMHSFKLMZHZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one, also known as Daphnetin, is a natural compound found in plants such as Daphne odora and Wikstroemia indica. This compound has gained significant interest in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Antimicrobial Activity

7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one, as part of a series of synthesized compounds, has demonstrated significant antibacterial and antifungal activities. These findings are supported by molecular modeling and docking studies with oxidoreductase proteins, which correlate well with experimental inhibitory potency (Mandala et al., 2013).

Antileishmanial Activity

This compound is structurally similar to a natural product isolated from the plant Galipea panamensis, known for its antileishmanial activity. The synthesis of this natural product involves key steps like Suzuki-Miyaura coupling, highlighting the compound's relevance in medicinal chemistry (Schmidt et al., 2012).

Molecular Docking and Structural Analysis

The compound, in a hybrid form, has been characterized using various spectroscopic techniques. Theoretical studies including Hirshfeld surface analysis, molecular docking, and thermodynamic analyses have been conducted to support experimental data. This compound shows potential interactions with interleukin-6, indicating its relevance in biological studies (Sert et al., 2018).

Synthesis of Derivatives

This compound has been used in the synthesis of various derivatives, like (±)-4-prenylpterocarpin, demonstrating its versatility as a synthetic precursor in organic chemistry (Coelho et al., 1992).

Carbonic Anhydrase Inhibition

A novel flavonoid derived from this compound displayed significant inhibition of the enzyme carbonic anhydrase-II. This suggests potential applications in treating disorders like glaucoma or epilepsy (Rahman et al., 2015).

Phototransformation Studies

Research into the phototransformation of chromenones, including derivatives of this compound, has been conducted. This study is significant for understanding the photophysical properties of these compounds, which can have implications in photochemistry and materials science (Khanna et al., 2015).

Antioxidant Properties

The compound's antioxidant properties have been explored through density functional theory, providing insights into its radical-scavenging capacity and potential applications in preventing oxidative stress-related damage (Marino et al., 2016).

Fluorescence Properties

Research on the fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, has shown its potential use in sensing applications due to its unique fluorescence behavior in protic environments (Uchiyama et al., 2006).

Dye-Sensitized Solar Cells

A study on chromen-2-one-based organic dyes, closely related to this compound, highlighted their potential in photovoltaic applications, particularly in dye-sensitized solar cells. Computational studies indicated that these compounds could be effective in photoelectric conversion efficiency (Gad et al., 2020).

properties

IUPAC Name

7-methoxy-8-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-15(19-2)9-8-13-16(18)14(10-20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMHSFKLMZHZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one
Reactant of Route 5
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.